Leucyl-leucyl-tyrosine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name for LLY is L-leucyl-L-leucyl-L-tyrosine , reflecting its sequential assembly of amino acids linked via peptide bonds. The molecular formula, C₂₁H₃₃N₃O₅ , arises from the condensation of two leucine (C₆H₁₁NO₂) and one tyrosine (C₉H₁₁NO₃) residues, with the elimination of two water molecules. The molecular weight is calculated as 407.5 g/mol , consistent with mass spectrometry data.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₃N₃O₅ | |
| Molecular Weight | 407.5 g/mol | |
| CAS Registry Number | 20368-24-5 | |
| SMILES Notation | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
The SMILES string encodes the branched alkyl chains of leucine and the aromatic phenol group of tyrosine, emphasizing connectivity over stereochemistry. The HELM notation (PEPTIDE1{L.L.Y}$$$$) further simplifies representation for bioinformatics applications.
Primary Sequence Configuration and Stereochemical Considerations
LLY’s primary sequence, Leu-Leu-Tyr , features all L-configurations, critical for its biological activity. Peptide bonds adopt a trans conformation , as confirmed by X-ray crystallography, with torsion angles of -101° and -88° suggesting a helical propensity. The planar arrangement of peptide groups stabilizes the backbone, while side-chain orientations influence intermolecular interactions.
Stereochemical specificity is evident in antibody recognition studies: antibodies raised against LLY crystals exhibit enantioselectivity, binding weakly to D-configured analogs due to reduced complementary interactions. This underscores the role of L-amino acids in molecular recognition processes.
Comparative Analysis of 2D Structural Representations
Two-dimensional representations of LLY vary in highlighting connectivity versus stereochemical detail. The IUPAC condensed formula (H-Leu-Leu-Tyr-OH) explicitly denotes terminal groups but omits stereochemistry. In contrast, the 3D conformational model from PubChem illustrates spatial arrangements, though it lacks resolution for dynamic fluctuations.
Structural depictions in the Protein Data Bank (PDB) format would resolve atom coordinates but are absent for LLY in public databases. Computational tools like MarvinSketch generate 2D diagrams emphasizing bond angles and functional groups, yet these remain static snapshots.
Three-Dimensional Conformational Studies via Molecular Modeling
X-ray crystallography of LLY hydrochloride reveals an orthorhombic crystal system (space group P2₁2₁2₁) with a helical backbone stabilized by hydrogen bonds and hydrophobic interactions. The Leu side chains project perpendicularly, forming van der Waals contacts with adjacent molecules, while Tyr’s phenol group participates in π-stacking.
Molecular dynamics simulations of analogous peptides, such as TTR(105–115), demonstrate β-strand propensity in amyloid fibrils, though LLY’s solution-state conformation remains understudied. Docking models of antibody-LLY complexes highlight stereochemical complementarity, with antibody paratopes matching the tripeptide’s surface topology. These studies suggest that LLY’s conformational flexibility is context-dependent, adapting to crystalline versus solvated environments.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(10-13(3)4)20(27)24-18(21(28)29)11-14-5-7-15(25)8-6-14/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNNZELZXFXXJQ-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942525 | |
| Record name | N-{2-[(2-Amino-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20368-24-5 | |
| Record name | Leucylleucyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20368-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucyl-leucyl-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020368245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Leucyl-leucyl-tyrosine (Leu-Leu-Tyr) is a tripeptide that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its effects on metabolic pathways, neuropharmacological implications, and potential therapeutic applications.
Chemical Structure and Properties
Leu-Leu-Tyr is composed of two leucine residues and one tyrosine residue. The unique structure of this tripeptide may influence its biological activity through interactions with various receptors and enzymes in the body.
Biological Activity Overview
-
Metabolic Regulation :
- Leu-Leu-Tyr may play a role in regulating metabolic pathways, particularly those involving the mammalian target of rapamycin complex 1 (mTORC1). Leucine, a key component of this peptide, is known to activate mTORC1, which regulates protein synthesis and cell growth .
- Recent studies indicate that leucine availability can modulate the phosphorylation of S6 kinase (S6K), a downstream effector of mTORC1, suggesting that Leu-Leu-Tyr could enhance these effects due to its leucine content .
-
Neuropharmacological Effects :
- Research has shown that dipeptides containing leucine and tyrosine exhibit antidepressant-like effects in animal models. For instance, the dipeptide tyrosyl-leucine has been reported to enhance hippocampal neuronal proliferation and modulate stress responses . This suggests that Leu-Leu-Tyr may have similar neuroprotective properties.
- The interaction between leucine and tyrosine may also influence neurotransmitter systems, potentially affecting mood and cognitive function .
Table 1: Summary of Research Findings on this compound
Leu-Leu-Tyr's biological activity may be attributed to several mechanisms:
- mTORC1 Activation : The presence of leucine promotes the translocation of mTORC1 to lysosomes, enhancing protein synthesis . This pathway is crucial for muscle growth and recovery.
- Neurogenic Effects : Similar to other leucine-containing peptides, Leu-Leu-Tyr may stimulate neurogenesis in the hippocampus, potentially improving cognitive functions and mood stability .
- Stress Response Modulation : By influencing the hypothalamic-pituitary-adrenal (HPA) axis, Leu-Leu-Tyr might help mitigate stress responses, which is critical for mental health management .
Scientific Research Applications
Biochemical Applications
1.1 Protein Synthesis and Signaling Pathways
Leucyl-leucyl-tyrosine plays a significant role in protein synthesis, particularly in muscle tissue. Research indicates that leucine, an essential amino acid, activates the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and protein synthesis. Tyrosine enhances this effect, leading to increased phosphorylation of S6 kinase (S6K), which is critical for muscle anabolic signaling .
Case Study: Muscle Anabolic Response
- Objective : To determine the synergistic effects of leucine and tyrosine on muscle protein synthesis.
- Methodology : C2C12 myoblasts were treated with varying concentrations of leucine and tyrosine.
- Findings : Tyrosine significantly enhanced leucine-induced S6K phosphorylation, demonstrating its potential as a nutritional supplement for muscle growth .
Pharmacological Applications
2.1 Neuropharmacology
This compound has been investigated for its neuropharmacological effects, particularly in relation to mood disorders. A study demonstrated that the dipeptide tyrosyl-leucine exhibited antidepressant-like activity in animal models, suggesting that this compound may share similar properties due to its structural composition .
Case Study: Antidepressant Activity
- Objective : To evaluate the antidepressant-like effects of tyrosyl-leucine.
- Methodology : Mice were administered the dipeptide and subjected to forced swim tests.
- Findings : The treatment increased neuronal activity markers in the hippocampus, indicating potential therapeutic benefits for depression .
Material Science Applications
3.1 Biomaterials Development
This compound can be utilized in the development of biomaterials due to its structural properties. The incorporation of tyrosine residues allows for dityrosine cross-linking, which enhances material strength and stability. This feature is particularly useful in creating resilient biomaterials for medical applications such as tissue engineering .
Case Study: Dityrosine Cross-Linking
- Objective : To explore the mechanical properties of dityrosine cross-linked materials.
- Methodology : Peptide-based systems were synthesized incorporating this compound.
- Findings : The resulting materials exhibited improved mechanical properties suitable for biomedical applications such as scaffolds for tissue regeneration .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biochemistry | Enhances muscle protein synthesis | Synergistic effect with leucine on S6K activation |
| Pharmacology | Potential antidepressant effects | Increased neuronal activity markers |
| Material Science | Development of resilient biomaterials | Improved mechanical properties through dityrosine |
Comparison with Similar Compounds
Key Observations :
- Aromaticity : LLT and phenylalanylphenylalanine both contain aromatic groups (tyrosine and phenylalanine, respectively), which enhance UV absorption properties, making them detectable via spectrophotometric methods .
- Metabolic Stability: O-Succinylhomoserine, with a succinyl group, exhibits higher metabolic abundance (1.858 relative units) in cellular assays compared to LLT (0.920 units), suggesting differences in turnover rates or regulatory roles .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of Leucyl-leucyl-tyrosine
Resin Selection and Swelling
Wang or Rink amide resins are commonly used for LLY synthesis. For example, pre-loaded Wang resin functionalized with Fmoc-Tyr(tBu)-OH ensures efficient anchoring. Swelling in N,N-dimethylformamide (DMF) (10 mL/g resin) for 10–15 minutes maximizes solvent accessibility to reactive sites.
Deprotection and Coupling Cycles
Fmoc removal is achieved using 20% piperidine in DMF, with two treatments (2 and 8 minutes) to ensure complete deprotection. Coupling of Fmoc-Leu-OH employs HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the activating agent, with a 4:1 molar excess of amino acid relative to resin loading. Reaction completion is verified via the Kaiser test, though proline-specific tests are unnecessary for LLY.
Optimization for Aggregation-Prone Sequences
LLY’s hydrophobic leucine residues predispose it to aggregation during synthesis. Incorporating pseudoproline dipeptides (e.g., Fmoc-Leu-Thr(ψMe,Mepro)-OH) disrupts β-sheet formation, improving coupling efficiency. Recent advances using [Arg(Pbf)] tags further mitigate aggregation, enhancing crude peptide purity from 38% to 73% in analogous hydrophobic sequences.
Cleavage and Side-Chain Deprotection
Final cleavage from the resin employs a trifluoroacetic acid (TFA)-based cocktail. A typical formulation includes:
- TFA (94%)
- Water (2.5%)
- Triisopropylsilane (2.5%)
- 1,2-ethanedithiol (1%)
This mixture simultaneously cleaves the peptide and removes tert-butyl protections from tyrosine. Post-cleavage, cold diethyl ether precipitation isolates LLY, followed by lyophilization to yield a white powder.
Enzymatic Synthesis of this compound
Protease-Catalyzed Fragment Condensation
Enzymatic methods leverage proteases like PST-01 from Pseudomonas aeruginosa for fragment coupling. For example, Cbz-Gly-Tyr-NH2 synthesis achieves 81.9% yield in 60% dimethylsulfoxide (DMSO), demonstrating the feasibility of non-aqueous media for tyrosine-containing peptides. Adapting this to LLY would involve:
- Synthesizing Leu-Tyr via protease-mediated coupling.
- Coupling Leu to Leu-Tyr using a second enzymatic step.
Resolution of Racemic Tyrosine Precursors
Patent CN1900298A details an enzymatic process for obtaining enantiomerically pure D-tyrosine from DL-tyrosine using D-acylation hydrolase. While designed for D-tyrosine, substituting L-selective hydrolases enables production of L-tyrosine for LLY synthesis:
| Step | Parameters | Yield |
|---|---|---|
| Acylation | DL-tyrosine : acetic anhydride (1:1–3:1), 40–60°C | 94.6–95.5% |
| Enzymatic resolution | N-Acetyl-DL-tyrosine, D-hydrolase column, 40–60°C | 63.4 g D-tyrosine from 84.4 g substrate |
This two-step process highlights the scalability of enzymatic methods, though adaptation to L-tyrosine requires L-specific hydrolases.
Hybrid Solid-Phase/Enzymatic Approaches
Segment Condensation Using Native Chemical Ligation
Combining SPPS with enzymatic ligation addresses limitations of both methods. For instance:
- Synthesize Leu-Leu via SPPS.
- Enzymatically attach tyrosine using trypsin-like proteases under kinetically controlled conditions.
This approach capitalizes on SPPS’s efficiency for hydrophobic dipeptides and enzymatic specificity for C-terminal tyrosine coupling.
Comparative Analysis of Synthetic Methods
Yield and Purity
| Method | Average Yield | Purity | Time |
|---|---|---|---|
| SPPS | 65–75% | 70–85% | 48–72 h |
| Enzymatic | 50–60% | 80–90% | 24–48 h |
| Hybrid | 70–80% | 85–95% | 36–60 h |
SPPS offers higher yields but requires optimization for aggregation, while enzymatic methods provide superior enantiomeric purity at the cost of lower throughput.
Q & A
Q. What are the established protocols for synthesizing Leucyl-leucyl-tyrosine, and how can purity be verified?
Q. Which analytical techniques are most effective for characterizing this compound’s structural properties?
- Methodological Answer : Structural characterization requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or D2O to confirm backbone connectivity and stereochemistry. Key signals: aromatic protons (δ 6.5–7.2 ppm for tyrosine), α-protons (δ 3.8–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (C15H22N2O4) and isotopic pattern .
- Infrared Spectroscopy (IR) : Peptide bond confirmation via amide I (1640–1680 cm⁻¹) and amide II (1520–1580 cm⁻¹) bands .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer : Contradictions in NMR or MS data often arise from impurities, solvent effects, or conformational isomers. Strategies include:
- Multi-Technique Cross-Validation : Compare NMR data with circular dichroism (CD) to assess secondary structure or X-ray crystallography for absolute configuration .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or molecular dynamics (MD) to explore solvent interactions .
- Replicate Experiments : Ensure reproducibility by repeating synthesis/purification under controlled conditions (e.g., inert atmosphere, standardized buffers) .
Q. What experimental strategies are recommended for studying the thermodynamic stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies require controlled environments and real-time monitoring:
-
pH-Dependent Degradation : Incubate LLT in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate half-life (t½) using first-order kinetics .
-
Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during peptide folding/unfolding .
-
Circular Dichroism (CD) : Track conformational changes (e.g., α-helix to random coil) under stress conditions .
- Data Table : Example Stability Profile (pH 7.4, 37°C)
| Time (hr) | % Remaining (HPLC) | Observed Degradation Products |
|---|---|---|
| 0 | 100 | None |
| 24 | 85 | Leu-Tyr, free tyrosine |
| 48 | 70 | Leu-Leu, oxidized tyrosine |
Methodological Best Practices
- Reproducibility : Document synthesis protocols, solvent batches, and instrument calibration in supplementary materials .
- Data Interpretation : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in literature .
- Conflict Resolution : Pre-register hypotheses and analytical pipelines to reduce bias in data interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
